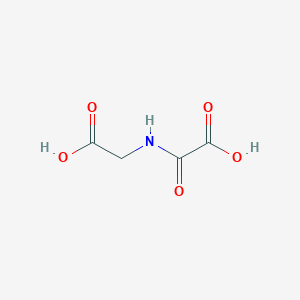

N-Oxalylglycine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(carboxymethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLRFONYSTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200601 | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-39-5 | |

| Record name | N-Oxalylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXALYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYCARBONYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Oxalylglycine: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a competitive inhibitor of α-ketoglutarate (also known as 2-oxoglutarate) dependent dioxygenases. Its structural similarity to α-ketoglutarate allows it to bind to the active site of these enzymes, thereby modulating critical cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the inhibition of Jumonji C (JmjC) domain-containing histone demethylases. This document includes a summary of quantitative inhibitory data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound's primary mechanism of action is the competitive inhibition of a large family of non-heme iron(II) and 2-oxoglutarate (2-OG) dependent dioxygenases.[1][2][3] These enzymes utilize 2-OG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation. NOG, being an amide analog of α-ketoglutarate, competes with the endogenous 2-OG for binding to the active site of these enzymes, but does not facilitate the catalytic reaction.[4] This leads to the inhibition of the target enzyme's activity.

The two most well-characterized classes of enzymes inhibited by this compound are:

-

Prolyl Hydroxylase Domain-Containing Proteins (PHDs): These enzymes are critical cellular oxygen sensors that regulate the stability of the alpha subunit of the master transcription factor for hypoxia, Hypoxia-Inducible Factor (HIF-1α).

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases: This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing gene expression.[5][6]

Quantitative Inhibition Data

This compound exhibits varying inhibitory potency against different 2-oxoglutarate-dependent dioxygenases. The half-maximal inhibitory concentration (IC50) values for several key enzymes are summarized in the table below.

| Enzyme Target | IC50 Value (μM) | Reference(s) |

| Prolyl Hydroxylase Domain-1 (PHD1) | 2.1 | [5][7] |

| Prolyl Hydroxylase Domain-2 (PHD2) | 5.6 | [5][7] |

| Jumonji Domain-Containing Protein 2A (JMJD2A) | 250 | [6][7] |

| Jumonji Domain-Containing Protein 2C (JMJD2C) | 500 | [6][7] |

| Jumonji Domain-Containing Protein 2E (JMJD2E) | 24 | [6][7] |

Signaling Pathway: Stabilization of HIF-1α

Under normoxic (normal oxygen) conditions, Prolyl Hydroxylase Domain-containing proteins (PHDs) hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to its ubiquitination and subsequent degradation by the proteasome.

In the presence of this compound, the activity of PHDs is inhibited. This prevents the hydroxylation of HIF-1α, even in the presence of oxygen. As a result, HIF-1α is not recognized by VHL, escapes proteasomal degradation, and accumulates in the cell. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism.

Experimental Protocols

The inhibitory activity of this compound on 2-oxoglutarate-dependent dioxygenases can be assessed using a variety of in vitro and cell-based assays. Below are generalized methodologies for key experiments.

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This assay measures the ability of this compound to inhibit the hydroxylation of a HIF-1α peptide substrate by recombinant PHD enzyme.

Materials:

-

Recombinant human PHD2 enzyme

-

HIF-1α peptide substrate (e.g., a 19-amino acid peptide from the C-terminal oxygen degradation domain)

-

This compound

-

α-ketoglutarate

-

Ascorbate

-

Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Detection reagent (e.g., mass spectrometer, antibody specific for hydroxylated HIF-1α, or a colorimetric reagent for detecting α-ketoglutarate consumption)

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, recombinant PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO or water) to the reaction mixture.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding α-ketoglutarate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination of Reaction: Stop the reaction, for example, by adding a quenching solution (e.g., trifluoroacetic acid for mass spectrometry).

-

Detection and Analysis:

-

Mass Spectrometry: Analyze the reaction products by mass spectrometry to quantify the amount of hydroxylated HIF-1α peptide.

-

Antibody-based Detection: Use an antibody specific to the hydroxylated proline residue in an ELISA or Western blot format to detect the product.

-

α-Ketoglutarate Consumption Assay: Measure the remaining α-ketoglutarate concentration using a colorimetric method, such as derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH).[7]

-

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro JmjC Histone Demethylase Inhibition Assay

This assay evaluates the effect of this compound on the demethylation of a histone peptide by a recombinant JmjC domain-containing enzyme.

Materials:

-

Recombinant human JmjC histone demethylase (e.g., JMJD2A)

-

Methylated histone peptide substrate (e.g., H3K9me3)

-

This compound

-

α-ketoglutarate

-

Ascorbate

-

Fe(II)

-

Assay buffer

-

Detection system (e.g., formaldehyde dehydrogenase-coupled assay, mass spectrometry, or antibody-based detection)

Methodology:

-

Reaction Setup: Combine the recombinant JmjC enzyme, methylated histone peptide substrate, ascorbate, and Fe(II) in the assay buffer.

-

Inhibitor Incubation: Add a range of this compound concentrations or a vehicle control to the reaction wells.

-

Reaction Start: Initiate the demethylation reaction by the addition of α-ketoglutarate.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period.

-

Detection and Quantification:

-

Formaldehyde Dehydrogenase-Coupled Assay: The demethylation reaction produces formaldehyde, which can be quantified using a coupled enzymatic reaction with formaldehyde dehydrogenase that results in a change in absorbance or fluorescence.

-

Mass Spectrometry: Directly measure the conversion of the methylated peptide substrate to its demethylated product.

-

Antibody-based Detection: Utilize an antibody that specifically recognizes the demethylated histone mark in an ELISA format.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for assessing the inhibitory activity of this compound on a target enzyme in vitro.

Conclusion

This compound serves as a valuable research tool for studying the roles of 2-oxoglutarate-dependent dioxygenases in various biological processes. Its ability to inhibit PHDs and subsequently stabilize HIF-1α has significant implications for research into ischemia, anemia, and cancer. Furthermore, its inhibitory effect on JmjC histone demethylases makes it a useful probe for investigating epigenetic regulation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with or considering the use of this compound.

References

- 1. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 5. In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

N-Oxalylglycine: A Technical Guide to its Role as an α-Ketoglutarate-Dependent Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG), a structural analog of α-ketoglutarate (α-KG), serves as a potent, cell-permeable inhibitor of a broad range of α-KG-dependent dioxygenases. These enzymes play critical roles in diverse cellular processes, including hypoxic response, epigenetic regulation, and collagen synthesis. By competitively binding to the active site of these enzymes, NOG has emerged as an invaluable tool in elucidating their physiological and pathological functions. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile against key α-KG-dependent enzymes, experimental protocols for its use, and its impact on major signaling pathways.

Introduction

α-Ketoglutarate-dependent dioxygenases are a superfamily of non-heme iron-containing enzymes that utilize α-KG and molecular oxygen as co-substrates to catalyze a variety of oxidative reactions, including hydroxylation, demethylation, and halogenation. The diverse functions of these enzymes make them attractive therapeutic targets for a range of diseases, including cancer, anemia, and inflammatory disorders.

This compound (NOG) is a synthetic analog of α-KG where the C2-keto group is replaced by a carboxyl group, and the C1 carboxyl group is linked to a glycine moiety. This structural similarity allows NOG to act as a competitive inhibitor, binding to the α-KG binding site within the catalytic domain of the enzyme and preventing the binding of the natural co-substrate. This inhibitory action has been instrumental in probing the biological roles of various α-KG-dependent enzymes.

Mechanism of Action

This compound functions as a competitive inhibitor with respect to α-ketoglutarate.[1] Its structure mimics that of α-KG, allowing it to fit into the active site of α-KG-dependent enzymes. The binding of NOG to the ferrous iron (Fe(II)) at the active site prevents the binding and subsequent decarboxylation of α-KG, thereby halting the catalytic cycle of the enzyme.[2]

dot

Caption: Competitive inhibition of α-KG-dependent enzymes by this compound.

Quantitative Inhibitory Profile of this compound

This compound exhibits a broad inhibitory activity against a variety of α-ketoglutarate-dependent dioxygenases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values vary depending on the specific enzyme and the assay conditions. The following table summarizes the reported inhibitory activities of NOG against several key enzymes.

| Enzyme Family | Enzyme | Substrate | IC50 / Ki (µM) | Reference(s) |

| Prolyl Hydroxylases | Prolyl Hydroxylase Domain 1 (PHD1) | HIF-1α | 2.1 | [3][4][5] |

| Prolyl Hydroxylase Domain 2 (PHD2) | HIF-1α | 5.6 | [3][4][5] | |

| Histone Demethylases | Jumonji Domain-Containing Protein 2A (JMJD2A) | Histone H3 Lysine 9 trimethylation (H3K9me3) | 250 | [3][4][5] |

| Jumonji Domain-Containing Protein 2C (JMJD2C) | Histone H3 Lysine 9 trimethylation (H3K9me3) | 500 | [3][4][5] | |

| Jumonji Domain-Containing Protein 2E (JMJD2E) | Histone H3 Lysine 36 trimethylation (H3K36me3) | 24 | [3][4][5] | |

| Other Dioxygenases | Factor Inhibiting HIF (FIH) | HIF-1α | 0.36 | [6] |

| Aspartate/Asparagine-β-Hydroxylase (AspH) | Aspartate/Asparagine residues | 11.1 | [6] | |

| Jumonji Domain-Containing Protein 5 (JMJD5) | - | 0.15 | [6] | |

| Taurine/α-ketoglutarate dioxygenase (TauD) | Taurine | ~290 (Ki) | [7] | |

| γ-butyrobetaine hydroxylase (BBOX1) | γ-butyrobetaine | - | [8] | |

| Xanthine Hydroxylase | Xanthine | - | [9] |

Impact on Key Signaling Pathways

Hypoxia-Inducible Factor (HIF) Signaling

The stability and activity of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor are tightly regulated by prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, inhibiting its transcriptional activity. NOG, by inhibiting PHDs and FIH, stabilizes HIF-1α and promotes the transcription of hypoxia-responsive genes.[10][11]

dot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Epigenetic silencing of JMJD5 promotes the proliferation of hepatocellular carcinoma cells by down-regulating the transcription of CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Crucial Functions of the JMJD1/KDM3 Epigenetic Regulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NOG (this compound) - Echelon Biosciences [echelon-inc.com]

- 10. scbt.com [scbt.com]

- 11. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of N-Oxalylglycine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG), a structural analog of α-ketoglutarate, has emerged as a pivotal tool in chemical biology and drug discovery. Initially identified as a natural product, it is a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a large family of enzymes implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its derivatives. It includes detailed experimental protocols for their synthesis and for assays to determine their inhibitory activity against key 2OG-dependent enzymes, such as the Jumonji domain-containing (JMJD) histone demethylases and the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Quantitative data on the inhibitory potency of NOG and its analogs are presented in structured tables to facilitate structure-activity relationship (SAR) analysis. Furthermore, this guide illustrates the key signaling pathways affected by these inhibitors and outlines a typical drug discovery workflow, all visualized using Graphviz diagrams to provide clear, logical frameworks for researchers in the field.

Discovery and Biological Activity

This compound, an organic compound with the formula HO2CC(O)NHCH2CO2H, was identified as a natural product found in plants such as rhubarb (Rheum rhabarbarum) and spinach (Spinacia oleracea)[1]. It functions as a competitive inhibitor of 2-oxoglutarate-dependent enzymes by mimicking the co-substrate α-ketoglutarate (also known as 2-oxoglutarate)[2]. This inhibition prevents the oxidative decarboxylation of α-ketoglutarate, a crucial step in the catalytic cycle of these enzymes[3].

The primary targets of this compound and its derivatives are 2-oxoglutarate-dependent oxygenases, which include:

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes regulate the stability of the HIF-1α transcription factor. Inhibition of PHDs by NOG leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in the adaptive response to hypoxia[4].

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases (JMDs): This family of enzymes, including JMJD2A, JMJD2C, and JMJD2D, removes methyl groups from histone lysine residues, thereby playing a critical role in epigenetic regulation. NOG and its derivatives have been shown to inhibit these demethylases, leading to alterations in histone methylation status and gene expression[5][6][7].

Due to their ability to modulate these key cellular processes, this compound and its derivatives are valuable research tools and potential therapeutic agents for conditions such as cancer and anemia.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for NOG and a selection of its derivatives against various 2-oxoglutarate-dependent enzymes.

Table 1: Inhibitory Activity of this compound (NOG)

| Target Enzyme | IC50 (μM) |

| JMJD2A | 250[6] |

| JMJD2C | 500[6] |

| JMJD2E | 24[6] |

| PHD1 | 2.1 |

| PHD2 | 5.6 |

Table 2: Inhibitory Activity of this compound Derivatives

| Derivative | Target Enzyme | IC50 (μM) |

| N-Oxalyl-D-phenylalanine | FIH | Inhibitor, but not PHD2 |

| N-Oxalyl-D-(O-benzyl)tyrosine (NOBT) | JMJD2A | Inhibitor, but not PHD2 |

| N-Oxalyl-L-alanine | PHDs | More potent than D-enantiomer |

| Dimethyloxalylglycine (DMOG) | General 2OG Oxygenases | Cell-permeable pro-drug of NOG[4] |

Synthesis and Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and general protocols for assessing the inhibitory activity of these compounds against JMJD and PHD enzymes.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester precursor.

Experimental Protocol: Synthesis of this compound

-

Materials: N-(Methoxyoxalyl)glycine ethyl ester, Potassium hydroxide (KOH), Methanol (MeOH), 1 M Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes.

-

Procedure:

-

To a vial containing N-(Methoxyoxalyl)glycine ethyl ester (100 mg, 0.53 mmol), add KOH (88 mg, 1.6 mmol) and MeOH (5.0 mL).

-

Heat the reaction mixture to 60°C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Dissolve the crude product in water (2 mL) and adjust the pH to 3-4 with 1 M HCl.

-

Concentrate the aqueous solution under reduced pressure.

-

Dissolve the residue in boiling EtOAc, then cool, filter, and concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

Dissolve the oil in a minimal amount of DCM, dilute with hexanes, and concentrate under reduced pressure. Repeat this step three times.

-

Dry the final product under high vacuum to yield this compound as a white solid.

-

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by reacting various amino acids with an oxalyl chloride derivative, followed by deprotection. A general green synthesis approach for N-substituted glycine derivatives involves the reaction of an amine with chloroacetic acid in water.

Experimental Protocol: General Synthesis of N-Alkyl Glycine Derivatives

-

Materials: Primary amine (e.g., propylamine, butylamine), Chloroacetic acid, Water.

-

Procedure:

-

Dissolve the primary amine and chloroacetic acid in water.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction and isolate the N-substituted glycine derivative, often by crystallization or chromatography.

-

Note: For specific N-oxalyl derivatives, the appropriate amino acid would be reacted with a suitable oxalylating agent.

Enzyme Inhibition Assays

Experimental Protocol: JMJD2A Inhibition Assay (MALDI-TOF Mass Spectrometry-based)

-

Reagents: JMJD2A enzyme, Fe(II), Ascorbate, 2-Oxoglutarate (2OG), Trimethylated histone H3 peptide substrate (e.g., ARK(me3)STGGK-NH2), HEPES buffer (50 mM, pH 7.5), Methanol, Triammonium citrate (20 mM), α-Cyano-4-hydroxycinnamic acid (MALDI matrix).

-

Procedure:

-

Prepare an assay mix containing JMJD2A (2 μM), Fe(II) (10 μM), and ascorbate (100 μM) in HEPES buffer.

-

Add the inhibitor at various concentrations (with a final DMSO concentration of 5%).

-

Incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding 2OG (10 μM) and the peptide substrate (10 μM).

-

Incubate for 30 minutes at 37°C.

-

Quench the reaction with an equal volume of methanol, followed by the addition of four volumes of 20 mM triammonium citrate.

-

Mix 1 μL of the diluted assay mixture with 1 μL of the MALDI matrix and spot onto a MALDI-TOF-MS plate.

-

Analyze the relative intensities of the different methylation states of the peptide to calculate the percentage of demethylation and determine the IC50 value.

-

Experimental Protocol: HIF Prolyl Hydroxylase (PHD) Inhibition Assay (Colorimetric)

-

Principle: This assay monitors the consumption of the co-substrate α-ketoglutarate by its derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH).

-

Reagents: PHD enzyme (e.g., PHD2), HIF-1α peptide substrate (e.g., containing the P564 residue), α-ketoglutarate, 2,4-DNPH, Concentrated base.

-

Procedure:

-

Set up the hydroxylation reaction with the PHD enzyme, HIF-1α peptide, α-ketoglutarate, and varying concentrations of the inhibitor.

-

After the reaction, derivatize the remaining α-ketoglutarate with 2,4-DNPH.

-

Treat the derivatized product with a concentrated base to develop a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the consumption of α-ketoglutarate to determine the enzyme activity and inhibitor potency.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical workflow for the discovery of enzyme inhibitors.

HIF-1α Signaling Pathway

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and its inhibition by this compound.

JMJD2A Signaling Pathway in Cancer

Caption: A simplified signaling pathway of JMJD2A in cancer, highlighting its inhibition and downstream effects.

Experimental Workflow for Inhibitor Discovery

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Conclusion

This compound and its derivatives represent a versatile class of chemical probes and potential therapeutic agents. Their ability to inhibit a broad range of 2-oxoglutarate-dependent oxygenases allows for the modulation of key cellular processes, including the hypoxic response and epigenetic regulation. This guide has provided a detailed overview of their discovery, synthesis, and biological activity, along with practical experimental protocols and visual representations of the relevant biological pathways and drug discovery workflows. It is anticipated that the information compiled herein will serve as a valuable resource for researchers and professionals in the fields of chemical biology, medicinal chemistry, and drug development, facilitating further exploration and application of these important compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

N-Oxalylglycine: A Comprehensive Technical Guide to its Biochemical and Physiological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that has garnered significant attention in the scientific community for its role as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases.[1][2] Structurally, NOG is an analogue of 2-oxoglutarate (α-ketoglutarate), a key intermediate in the Krebs cycle and a crucial co-substrate for a large family of enzymes that play pivotal roles in various physiological and pathological processes.[3][4] By mimicking 2-oxoglutarate, NOG competitively inhibits these enzymes, making it an invaluable tool for studying their function and a potential therapeutic agent in various diseases, including cancer and ischemia.[5][6] This technical guide provides an in-depth overview of the biochemical and physiological properties of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Biochemical Properties and Mechanism of Action

This compound, with the chemical formula C4H5NO5, is a colorless solid.[3] Its primary mechanism of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases.[3] These enzymes utilize 2-oxoglutarate, ferrous iron (Fe2+), and molecular oxygen to catalyze a variety of oxidative reactions, including hydroxylation and demethylation.[7] NOG, being isosteric with 2-oxoglutarate, binds to the active site of these enzymes but does not facilitate the catalytic reaction, thereby blocking their activity.[3][5]

The two major classes of 2OG-dependent dioxygenases inhibited by NOG are:

-

Prolyl Hydroxylase Domain (PHD) Enzymes: These enzymes (predominantly PHD1, PHD2, and PHD3) are responsible for the hydroxylation of proline residues in the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for proteasomal degradation under normoxic conditions. Inhibition of PHDs by NOG leads to the stabilization of HIF-1α, a master regulator of the cellular response to hypoxia.[8][9]

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases (JHDMs): This family of enzymes removes methyl groups from histone proteins, thereby playing a crucial role in epigenetic regulation of gene expression. NOG inhibits various JHDMs, leading to alterations in histone methylation patterns.[5][10][11]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound varies among different 2OG-dependent dioxygenases. The following tables summarize the available quantitative data.

| Enzyme Target | IC50 Value (µM) | Notes |

| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1[9][12] | Inhibition leads to HIF-1α stabilization. |

| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6[9][12] | A key regulator of HIF-1α stability. |

| JMJD2A (KDM4A) | 250[9][12] | A histone H3K9 and H3K36 demethylase. |

| JMJD2C (KDM4C) | 500[9][12] | Involved in histone demethylation. |

| JMJD2E (KDM4E) | 24[12] | A histone demethylase. |

| FIH-1 (Factor Inhibiting HIF-1) | 0.36 | An asparaginyl hydroxylase that also regulates HIF-1α activity. |

| Aspartate/asparagine-β-hydroxylase (AspH) | 11.1 | A 2OG-dependent oxygenase with various cellular roles. |

| JMJD5 (KDM8) | 0.15 | A histone demethylase. |

| Enzyme Target | Ki Value (µM) | Notes |

| Taurine/α-ketoglutarate dioxygenase (TauD) | ~290[3] | A model enzyme for studying 2OG-dependent dioxygenases. |

Physiological Properties and Effects

The primary physiological effect of this compound stems from its ability to stabilize HIF-1α. Under normal oxygen levels (normoxia), HIF-1α is continuously hydroxylated by PHD enzymes and subsequently degraded. By inhibiting PHDs, NOG mimics a hypoxic state, leading to the accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to:

-

Angiogenesis: Increased expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.

-

Erythropoiesis: Upregulation of erythropoietin (EPO), stimulating red blood cell production.

-

Metabolic Adaptation: Shift towards anaerobic glycolysis by increasing the expression of glucose transporters and glycolytic enzymes.

-

Cell Survival and Proliferation: Activation of genes involved in cell survival pathways.

Through its inhibition of JmjC domain-containing histone demethylases, NOG can also modulate gene expression epigenetically, impacting a wide range of cellular processes, including differentiation and proliferation.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Solutions

This compound is a crystalline solid that is soluble in aqueous solutions and some organic solvents.[10]

-

Aqueous Stock Solution: Dissolve this compound in sterile water or phosphate-buffered saline (PBS) at a concentration of up to 100 mg/mL (679.86 mM) with the aid of ultrasonication.[9] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[10] For cell culture experiments, filter-sterilize the solution through a 0.22 µm filter before use.[9]

-

Organic Stock Solution: this compound is soluble in DMSO.[9] Prepare a stock solution in DMSO and store it at -20°C for up to one month or -80°C for up to six months.[9] When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified 2OG-dependent dioxygenase.

Materials:

-

Purified recombinant enzyme (e.g., PHD2, JMJD2A)

-

Substrate (e.g., a peptide corresponding to the HIF-1α hydroxylation site for PHDs, or a methylated histone peptide for JHDMs)

-

Co-substrates: 2-oxoglutarate, Ascorbate, (NH4)2Fe(SO4)2·6H2O

-

This compound

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)

-

Detection reagent/method (specific to the assay, e.g., antibody-based detection, mass spectrometry)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified enzyme, ascorbate, and ferrous sulfate.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate and 2-oxoglutarate.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Quantify the product formation using a suitable detection method. For PHD activity, this could be an antibody that specifically recognizes the hydroxylated peptide. For JHDM activity, mass spectrometry can be used to measure the change in the methylation state of the peptide substrate.[13]

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol describes how to assess the effect of this compound on the stabilization of HIF-1α in cultured cells using Western blotting.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specific duration (e.g., 4-24 hours). Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][14]

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[14]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in HIF-1α levels.

In Vivo Administration (Adapted from a protocol for a derivative)

This protocol is adapted from a study using a derivative of this compound in mice and should be optimized for NOG.[1]

Materials:

-

This compound

-

Vehicle (e.g., saline, PBS, or a formulation with DMSO and PEG300 for improved solubility and stability)

-

Experimental animals (e.g., mice)

Procedure:

-

Prepare the dosing solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., in mg/kg) and the average weight of the animals.

-

Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).[1]

-

At specified time points after administration, collect tissues of interest.[1]

-

Process the tissues for downstream analysis, such as Western blotting for HIF-1α or analysis of gene expression of HIF target genes.

Mandatory Visualizations

Caption: Mechanism of HIF-1α stabilization by this compound.

References

- 1. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. rsc.org [rsc.org]

- 5. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

N-Oxalylglycine: A Technical Guide to its Function as a Jumonji C-Domain-Containing Histone Lysine Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Oxalylglycine (NOG), a small molecule inhibitor of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). As a structural analog of α-ketoglutarate, NOG acts as a competitive inhibitor, occupying the active site of these Fe(II) and α-ketoglutarate-dependent dioxygenases and preventing the demethylation of histone lysine residues. This guide details the mechanism of action of NOG, summarizes its inhibitory activity against various JmjC KDMs, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the key signaling pathways and experimental workflows involved in its study. This document is intended to be a valuable resource for researchers in epigenetics, drug discovery, and related fields who are investigating the therapeutic potential of targeting histone demethylation.

Introduction to this compound and JmjC Histone Demethylases

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The dynamic nature of this modification is maintained by the balanced activity of histone methyltransferases and histone demethylases. The Jumonji C (JmjC) domain-containing proteins represent the largest family of histone lysine demethylases. These enzymes utilize a conserved JmjC domain to catalyze the oxidative demethylation of mono-, di-, and trimethylated lysine residues on histone tails.[1] The catalytic mechanism of JmjC KDMs is dependent on Fe(II) and α-ketoglutarate (αKG) as cofactors.[2][3]

This compound (NOG) is a cell-permeable small molecule that functions as a broad-spectrum inhibitor of α-ketoglutarate-dependent dioxygenases, including the JmjC family of histone demethylases.[4][5] By mimicking the cofactor α-ketoglutarate, NOG binds to the active site of these enzymes, thereby preventing the binding of the natural cofactor and inhibiting the demethylation reaction.[2][6] This inhibitory activity makes NOG a valuable tool for studying the biological roles of JmjC demethylases and a potential starting point for the development of therapeutic agents targeting diseases associated with aberrant histone methylation, such as cancer.[4]

Quantitative Inhibitory Activity of this compound

This compound has been demonstrated to inhibit a range of JmjC domain-containing histone demethylases, as well as other α-ketoglutarate-dependent dioxygenases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Target Enzyme | IC50 (μM) | Notes |

| JmjC Histone Demethylases | ||

| JMJD2A | 250 | [4][5][7] |

| JMJD2C | 500 | [4][5][7] |

| JMJD2E | 24 | [4][8] |

| Other α-Ketoglutarate-Dependent Dioxygenases | ||

| Prolyl Hydroxylase Domain-1 (PHD1) | 2.1 | [5][7][9] |

| Prolyl Hydroxylase Domain-2 (PHD2) | 5.6 | [5][7][9] |

Mechanism of Action of this compound

The catalytic cycle of JmjC histone demethylases involves the binding of Fe(II) and α-ketoglutarate to the active site, followed by the histone substrate. Molecular oxygen then binds, leading to the oxidative decarboxylation of α-ketoglutarate to succinate and CO2, and the formation of a highly reactive Fe(IV)=O intermediate. This intermediate hydroxylates the methyl group on the lysine residue, which then spontaneously decomposes to release formaldehyde and the demethylated lysine.

This compound's inhibitory action stems from its structural similarity to α-ketoglutarate. It binds to the Fe(II) center in the active site, but because it cannot be oxidatively decarboxylated, it locks the enzyme in an inactive state, preventing the catalytic cycle from proceeding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against JmjC histone demethylases.

In Vitro Histone Demethylase Assay using MALDI-TOF Mass Spectrometry

This assay directly measures the change in mass of a histone peptide substrate upon demethylation.

Materials:

-

Recombinant JmjC histone demethylase (e.g., JMJD2A)

-

Methylated histone peptide substrate (e.g., H3K9me3 peptide)

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbate

-

This compound (inhibitor)

-

Quenching Solution: 1% (v/v) aqueous formic acid

-

MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)

Procedure:

-

Prepare a reaction mixture containing the JmjC enzyme, Fe(II), and ascorbate in the assay buffer.

-

Add this compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

-

Initiate the demethylase reaction by adding the methylated histone peptide substrate and α-ketoglutarate.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding the quenching solution.

-

Spot 1 µL of the quenched reaction mixture onto a MALDI target plate, followed by 1 µL of the MALDI matrix solution. Allow to air dry.

-

Acquire mass spectra using a MALDI-TOF mass spectrometer in reflectron positive mode.

-

Analyze the spectra to determine the relative intensities of the peaks corresponding to the methylated and demethylated peptide substrates.

-

Calculate the percentage of demethylation and determine the IC50 value of this compound.

Formaldehyde Dehydrogenase (FDH)-Coupled In Vitro Demethylase Assay

This is a continuous spectrophotometric assay that measures the production of formaldehyde, a byproduct of the demethylation reaction.

Materials:

-

Recombinant JmjC histone demethylase

-

Methylated histone peptide substrate

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbate

-

Formaldehyde Dehydrogenase (FDH)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound (inhibitor)

Procedure:

-

Prepare a master mix containing the assay buffer, FDH, and NAD+.

-

In a microplate, add the JmjC enzyme and varying concentrations of this compound.

-

Add the master mix to each well.

-

Initiate the reaction by adding the methylated histone peptide substrate and α-ketoglutarate.

-

Immediately begin monitoring the increase in absorbance at 340 nm (due to the conversion of NAD+ to NADH) using a microplate reader at room temperature or 37°C.

-

Record measurements at regular intervals (e.g., every 30 seconds) for a set period.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value of this compound by plotting the initial velocities against the inhibitor concentration.

Signaling Pathways Influenced by this compound

By inhibiting JmjC histone demethylases and other α-ketoglutarate-dependent dioxygenases, this compound can modulate various cellular signaling pathways.

The Hypoxia-Inducible Factor (HIF)-1α Pathway

Prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) are α-ketoglutarate-dependent dioxygenases that regulate the stability and activity of the HIF-1α transcription factor. Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its ubiquitination and proteasomal degradation. FIH hydroxylates an asparagine residue in HIF-1α, inhibiting its transcriptional activity. This compound, by inhibiting PHDs and FIH, can stabilize HIF-1α even under normoxic conditions, leading to the transcription of hypoxia-responsive genes.[5][9]

Conclusion

This compound serves as a powerful research tool for elucidating the roles of JmjC domain-containing histone lysine demethylases and other α-ketoglutarate-dependent dioxygenases in health and disease. Its ability to competitively inhibit these enzymes provides a means to manipulate cellular epigenetic states and signaling pathways. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the specificity and off-target effects of NOG and the development of more selective inhibitors based on its structure will be crucial for translating the therapeutic potential of targeting histone demethylation into clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. KDM5A demethylation assay [bio-protocol.org]

- 3. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Role of N-Oxalylglycine in Gene Regulation and Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a structural analog of α-ketoglutarate (also known as 2-oxoglutarate or 2OG). This mimicry allows it to competitively inhibit a broad range of 2-oxoglutarate-dependent dioxygenases. This whitepaper provides an in-depth technical guide on the role and application of this compound in gene regulation and neuroscience research. It details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a derivative of the amino acid glycine, has emerged as a powerful tool in biomedical research due to its ability to inhibit key enzymes involved in cellular signaling and epigenetic modification.[1] Its primary targets are 2-oxoglutarate-dependent dioxygenases, a large superfamily of enzymes that play critical roles in various biological processes, including hypoxic response, histone demethylation, and DNA repair.[2][3] By inhibiting these enzymes, NOG can modulate gene expression and influence cellular fate, making it a molecule of significant interest in fields ranging from oncology to neurobiology.

This guide will focus on two major areas of NOG's influence: its role in gene regulation via the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) and its impact on epigenetic landscapes through the inhibition of Jumonji C (JmjC) domain-containing histone demethylases. Furthermore, we will explore the implications of these mechanisms in the context of neuroscience research, particularly in studies of neuroprotection and neuronal response to injury.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. These enzymes utilize 2-oxoglutarate as a co-substrate to catalyze the hydroxylation of various target proteins. NOG, by binding to the 2-oxoglutarate binding site, prevents the catalytic activity of these enzymes.

Inhibition of Prolyl Hydroxylases (PHDs) and HIF-1α Stabilization

Under normoxic conditions, the transcription factor HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation domain (ODDD) by a family of enzymes known as prolyl hydroxylases (PHDs).[4] This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.[4]

In hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHDs, inhibits their activity. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[5][6] This transcriptional activation leads to the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, facilitating cellular adaptation to low oxygen.[6][7]

This compound and its cell-permeable ester prodrug, Dimethyloxalylglycine (DMOG), mimic the hypoxic state by directly inhibiting PHDs, thereby stabilizing HIF-1α even under normoxic conditions.[8][9]

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

The JmjC domain-containing proteins are a major family of histone lysine demethylases (KDMs) that play a crucial role in epigenetic regulation.[10] These enzymes remove methyl groups from lysine residues on histone tails, thereby altering chromatin structure and gene accessibility. The catalytic activity of JmjC demethylases is also dependent on 2-oxoglutarate.[11]

This compound acts as an inhibitor of several JmjC demethylases, including members of the JMJD2/KDM4 subfamily.[12][13] By inhibiting these enzymes, NOG can prevent the removal of repressive histone marks (e.g., H3K9me3) or activating marks, leading to changes in gene expression patterns.[14] This mechanism highlights NOG's role as an epigenetic modulator.

Quantitative Data

The inhibitory potency of this compound against various 2-oxoglutarate-dependent dioxygenases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of NOG required to inhibit 50% of the enzyme's activity.

| Enzyme Target Family | Specific Enzyme | IC50 (μM) | Reference(s) |

| Prolyl Hydroxylases (PHDs) | PHD1 | 2.1 | [12] |

| PHD2 | 5.6 | [12] | |

| Jumonji C (JmjC) Histone Demethylases | JMJD2A | 250 | [15] |

| JMJD2C | 500 | [15] | |

| JMJD2E | 24 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

In Vitro HIF-1α Stabilization Assay using Western Blot

This protocol details the steps to assess the ability of NOG or DMOG to stabilize HIF-1α in cultured cells.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa, or neuronal cell lines)

-

Complete cell culture medium

-

This compound (NOG) or Dimethyloxalylglycine (DMOG)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Loading control primary antibody (e.g., β-actin or α-tubulin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of NOG or DMOG for a specified time course (e.g., 4-24 hours). Include a vehicle-treated control. For a positive control, cells can be exposed to hypoxic conditions (e.g., 1% O2) or treated with cobalt chloride (CoCl2).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.[16]

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

In Vitro Histone Demethylase Activity Assay

This protocol outlines a method to assess the inhibitory effect of NOG on the activity of JmjC histone demethylases.

Materials:

-

Recombinant JmjC histone demethylase (e.g., JMJD2A)

-

Histone substrate (e.g., methylated histone H3 peptides or core histones)

-

This compound

-

Assay buffer (containing Fe(II) and α-ketoglutarate)

-

Primary antibody specific to the methylated histone mark of interest (e.g., anti-H3K9me3)

-

HRP-conjugated secondary antibody

-

ELISA plate or Western blot apparatus

-

Detection reagent (e.g., TMB for ELISA or ECL for Western blot)

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the recombinant JmjC demethylase, histone substrate, and assay buffer.

-

Add varying concentrations of this compound to different reaction wells. Include a no-inhibitor control.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

-

Detection of Demethylation:

-

Western Blot Method:

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Run the samples on an SDS-PAGE gel and transfer to a membrane.

-

Probe the membrane with a primary antibody specific to the methylated histone mark. A decrease in signal in the presence of the enzyme indicates demethylase activity, and the retention of the signal in the presence of NOG indicates inhibition.

-

-

ELISA Method:

-

Coat an ELISA plate with the histone substrate.

-

Add the enzyme and NOG to the wells and incubate.

-

Wash the wells and add the primary antibody against the specific histone methylation mark.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add a colorimetric substrate (e.g., TMB). The color intensity will be inversely proportional to the demethylase activity.

-

-

Chromatin Immunoprecipitation (ChIP) Assay for Histone Methylation

This protocol allows for the investigation of NOG's effect on histone methylation at specific gene loci in cells.

Materials:

-

Cells treated with NOG or vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonication or micrococcal nuclease (MNase) for chromatin shearing

-

Antibody specific to a histone methylation mark of interest (e.g., anti-H3K9me3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting specific gene promoters

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cultured cells with NOG or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or MNase digestion.[2]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with an antibody specific to the histone methylation mark of interest overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specific binding.

-

Elute the chromatin from the antibody-bead complexes.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis by qPCR:

-

Perform quantitative PCR using primers designed to amplify specific genomic regions (e.g., promoters of genes of interest).

-

Analyze the enrichment of the specific histone mark at these regions in NOG-treated versus control cells.

-

Neuronal Cell Culture and Neuroprotection Assay

This protocol describes how to assess the neuroprotective effects of DMOG in a primary neuronal culture model of excitotoxicity.

Materials:

-

Primary cortical or hippocampal neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated plates or coverslips

-

Dimethyloxalylglycine (DMOG)

-

Excitotoxic agent (e.g., glutamate or NMDA)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit or live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)

Procedure:

-

Neuronal Culture:

-

Isolate primary neurons from embryonic or neonatal rodents and plate them on poly-D-lysine coated surfaces.

-

Maintain the cultures in Neurobasal medium with appropriate supplements.

-

-

Treatment:

-

After the neurons have matured in culture (e.g., 7-10 days in vitro), pre-treat the cells with various concentrations of DMOG for a specified duration (e.g., 24 hours).

-

Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate or NMDA for a short period (e.g., 15-30 minutes).

-

Wash the cells and replace with fresh medium (with or without DMOG).

-

-

Assessment of Neuroprotection:

-

After 24 hours of recovery, assess cell viability.

-

LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.

-

Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize using fluorescence microscopy.

-

Quantify the percentage of viable neurons in each treatment group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: HIF-1α stabilization pathway under normoxia versus hypoxia/N-Oxalylglycine treatment.

Caption: Inhibition of JmjC histone demethylase activity by this compound.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Applications in Neuroscience Research

The ability of this compound and its derivatives to modulate HIF-1α and histone methylation has significant implications for neuroscience.

Neuroprotection

The stabilization of HIF-1α by DMOG has been shown to be neuroprotective in various models of neuronal injury, including stroke and traumatic brain injury.[17][18] The upregulation of HIF-1α target genes can promote neuronal survival by enhancing glucose metabolism, reducing apoptosis, and promoting angiogenesis.

Spinal Cord Injury

In models of spinal cord injury, treatment with DMOG has been demonstrated to improve functional recovery. This is attributed to the HIF-1α-mediated reduction in neural apoptosis and enhancement of axon regeneration.[6]

Epigenetic Regulation in Neuronal Function

Histone methylation dynamics are critical for learning, memory, and neuronal plasticity. The ability of NOG to inhibit JmjC histone demethylases provides a tool to investigate the role of specific histone methylation marks in these processes.

Conclusion

This compound is a versatile and potent inhibitor of 2-oxoglutarate-dependent dioxygenases. Its ability to stabilize HIF-1α and modulate histone methylation makes it an invaluable research tool for elucidating fundamental mechanisms of gene regulation. In the field of neuroscience, NOG and its derivatives hold promise for understanding and potentially treating a range of neurological disorders characterized by neuronal stress and injury. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing research and drug development.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Potential Role of Hypoxia-Inducible Factor-1 in the Progression and Therapy of Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hypoxia-Inducible Factor-1α Target Genes Contribute to Retinal Neuroprotection [frontiersin.org]

- 8. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. pnas.org [pnas.org]

- 11. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Treatment with an activator of hypoxia-inducible factor 1, DMOG provides neuroprotection after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

N-Oxalylglycine: A Comprehensive Technical Guide to its Natural Sources and Endogenous Presence

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a structural analog of α-ketoglutarate that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This inhibition has significant implications for various cellular processes, including the hypoxia response and epigenetic regulation, making NOG a valuable tool in biomedical research and a potential therapeutic agent. This technical guide provides a detailed overview of the known natural sources of NOG, its endogenous presence in biological systems, and the methodologies used for its detection and quantification. Additionally, it elucidates the key signaling pathways affected by NOG, providing a foundation for further investigation into its biological roles and therapeutic potential.

Natural Sources of this compound

This compound has been identified as a naturally occurring compound in a limited number of plant species. The primary sources identified to date are rhubarb and spinach.

Quantitative Data

The concentrations of this compound in these plant sources have been quantified in a key study. The data from this study is summarized in Table 1.

| Natural Source | Plant Part | Concentration | Reference |

| Rheum rhabarbarum (Rhubarb) | Leaves | Data not publicly available in abstracts, reported in Al-Qahtani et al., 2015[1][2][3] | Al-Qahtani et al., 2015[1][2][3] |

| Spinacia oleracea (Spinach) | Leaves | Data not publicly available in abstracts, reported in Al-Qahtani et al., 2015[1][2][3] | Al-Qahtani et al., 2015[1][2][3] |

Note: The precise concentrations are contained within the full text of the cited reference, which was not publicly accessible during the compilation of this guide.

Endogenous Presence and Biosynthesis

The endogenous presence of this compound in mammals, including humans, is a subject of ongoing investigation. Current evidence suggests that NOG is not endogenously synthesized in mammals and its presence in human biological fluids is likely of exogenous (e.g., dietary) origin.

Presence in Mammalian Systems

Studies have failed to detect this compound in human embryonic kidney (HEK 293T) cells.[1][2] While NOG has been listed in the Human Metabolome Database as being detected in human blood, it is categorized as part of the "exposome," which includes compounds from external sources. This suggests that its presence is likely due to the consumption of plants containing NOG, such as rhubarb and spinach.

Biosynthesis Pathway in Plants (Hypothetical)

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, based on the biosynthesis of other N-acyl amino acids in plants and other organisms, a plausible pathway can be hypothesized.[4][5][6] This likely involves the enzymatic condensation of glycine with an activated form of oxalic acid, such as oxalyl-CoA.

Experimental Protocols

The detection and quantification of this compound from biological matrices typically involve chromatographic separation coupled with mass spectrometry.

Extraction of this compound from Plant Material (General Protocol)

The specific protocol for extracting NOG from rhubarb and spinach is detailed in Al-Qahtani et al., 2015.[1] A general workflow for the extraction of small polar molecules from plant tissues is as follows:

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Quantification of NOG is achieved by using a stable isotope-labeled internal standard and analyzing the samples via LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole or high-resolution mass spectrometer.

General LC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

General MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) 146.0 -> Product ions (e.g., m/z 102.0, 58.0).

-

Internal Standard (e.g., 13C2, 15N-N-Oxalylglycine): Appropriate precursor and product ions.

-

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the competitive inhibition of 2-oxoglutarate (2OG)-dependent dioxygenases. This has profound effects on two major signaling pathways: the hypoxia-inducible factor (HIF) pathway and histone demethylation.

Inhibition of HIF Prolyl Hydroxylases (PHDs) and Stabilization of HIF-1α

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. NOG, by inhibiting PHDs, prevents this degradation, causing HIF-1α to accumulate and activate the transcription of hypoxia-responsive genes.

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

JmjC domain-containing histone demethylases are another class of 2OG-dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histones. NOG can inhibit these enzymes, leading to alterations in histone methylation status and downstream gene expression.[7][8][9]

Conclusion

This compound is a naturally occurring inhibitor of 2-oxoglutarate-dependent dioxygenases found in rhubarb and spinach. Its presence in humans is likely due to dietary intake. By inhibiting key enzymes involved in the hypoxia response and epigenetic regulation, NOG serves as a powerful research tool and holds promise for therapeutic applications. Further research is needed to fully elucidate its biosynthetic pathway in plants, quantify its presence in a wider range of natural sources, and explore its full therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development and biomedical science.

References

- 1. The broad spectrum 2-oxoglutarate oxygenase inhibitor this compound is present in rhubarb and spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

N-Oxalylglycine's Impact on Hypoxic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary